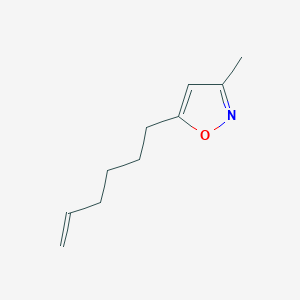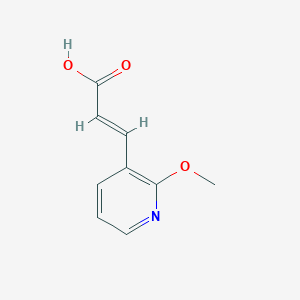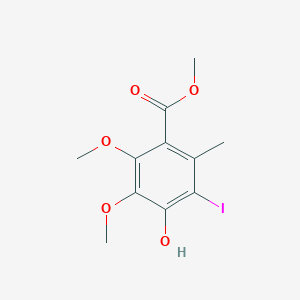
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, also known as MIHDMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIHDMB is a derivative of the natural product 6-methylapigenin, which is found in plants such as chamomile and parsley.
科学的研究の応用
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has shown potential for use in scientific research due to its ability to selectively inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes play important roles in cellular signaling pathways and have been implicated in various diseases, including cancer and neurodegenerative disorders. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用機序
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate exerts its effects by binding to the ATP-binding site of protein kinase CK2 and casein kinase 1δ, inhibiting their activity. This leads to downstream effects on cellular signaling pathways, ultimately resulting in anti-cancer and neuroprotective effects.
生化学的および生理学的効果
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. In models of neurodegenerative diseases, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to protect against oxidative stress and inflammation, which are key mechanisms underlying these diseases.
実験室実験の利点と制限
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for protein kinase CK2 and casein kinase 1δ. However, one limitation of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, including the development of new cancer therapies based on its anti-cancer effects, as well as the exploration of its potential for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms underlying its effects and to optimize its pharmacological properties. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate may also have potential applications in other areas of research, such as the study of cellular signaling pathways and the development of new drug screening assays.
In conclusion, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is a promising compound for use in scientific research due to its specificity for protein kinase CK2 and casein kinase 1δ, as well as its potential applications in cancer and neurodegenerative disease research. Further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
合成法
The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate involves several steps, starting with the reaction of 6-methylapigenin with iodine and hydrochloric acid to form 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the final product, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been optimized to yield high purity and yield, making it suitable for scientific research applications.
特性
CAS番号 |
127761-05-1 |
|---|---|
製品名 |
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
分子式 |
C11H13IO5 |
分子量 |
352.12 g/mol |
IUPAC名 |
methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13IO5/c1-5-6(11(14)17-4)9(15-2)10(16-3)8(13)7(5)12/h13H,1-4H3 |
InChIキー |
DDAKTXCYCCRJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
正規SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
その他のCAS番号 |
127761-05-1 |
同義語 |
HIDM methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




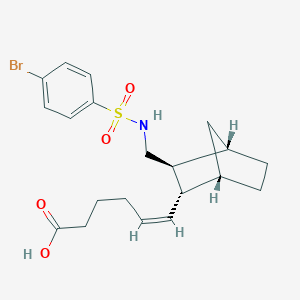

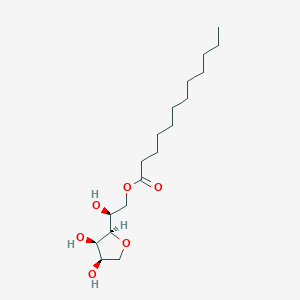
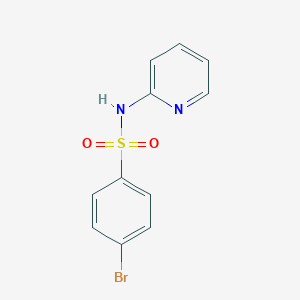
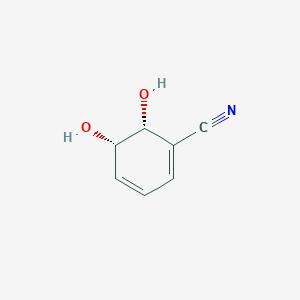
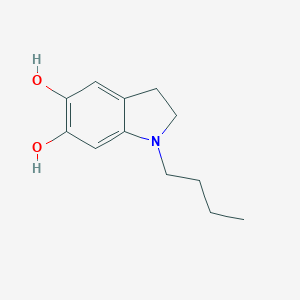
![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)
![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)
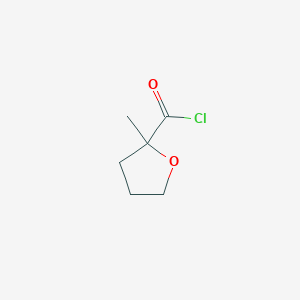
![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
